molecular formula C3H9NO2 B1585527 2-[(Hydroxymethyl)amino]ethanol CAS No. 65184-12-5

2-[(Hydroxymethyl)amino]ethanol

Cat. No.: B1585527
CAS No.: 65184-12-5
M. Wt: 91.11 g/mol
InChI Key: NWPCFCBFUXXJIE-UHFFFAOYSA-N
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Description

2-[(Hydroxymethyl)amino]ethanol is a versatile chemical compound with the molecular formula C3H9NO2. It is primarily used as a bacteriostat and fungicide in various industrial applications. This compound is known for its ability to prevent bacterial and fungal deterioration in water-based products, including latex paints, adhesives, metalworking cutting oil fluids, resin emulsions, and ready-mixed joint cements .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(Hydroxymethyl)amino]ethanol can be synthesized through the reaction of ethanolamine with formaldehyde. The reaction typically occurs under basic conditions, where ethanolamine reacts with formaldehyde to form the desired product. The reaction can be represented as follows:

H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH\text{H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH} H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH

Industrial Production Methods: In industrial settings, this compound is produced by adding the compound to industrial products during the manufacturing process using pouring and pumping methods . The concentration of the compound, pH, and temperature are critical factors that influence the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Hydroxymethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form formaldehyde and ethanolamine.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products:

    Oxidation: Formaldehyde and ethanolamine.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula: C₃H₉NO₂
Molecular Weight: 91.11 g/mol
CAS Number: 65184-12-5

The compound acts primarily by interacting with microbial cells, inhibiting their growth through enzyme inhibition. It is particularly effective in water-based products, where it prevents bacterial and fungal deterioration, thereby extending product shelf life .

Chemistry

  • Preservative Use: HMAP is utilized as a preservative in various water-based products such as latex paints, adhesives, and resin emulsions. Its ability to prevent microbial growth makes it an essential component in formulations requiring long-term stability .
  • Reagent in Chemical Reactions: The compound serves as a reagent in synthetic organic chemistry, facilitating various chemical reactions due to its functional groups.

Biology

  • Microbiological Studies: HMAP is studied for its effects on bacterial and fungal growth. Research indicates that it can effectively inhibit the proliferation of certain microorganisms, making it useful in microbiological assays .
  • Cellular Effects: The compound influences cellular processes by affecting gene expression and metabolic pathways. It has been shown to cause moderate to low acute toxicity in human cells, with particular attention to its eye irritant properties .

Medicine

  • Pharmaceutical Applications: Due to its bacteriostatic and fungicidal properties, HMAP is being investigated for potential use in pharmaceuticals, particularly in formulations requiring antimicrobial preservation .

Industrial Applications

  • Manufacturing Processes: HMAP is widely used in the production of industrial products such as metalworking fluids and ready-mixed joint cements. Its incorporation during manufacturing helps maintain the quality and longevity of these products .

Case Study 1: Preservative Efficacy

A study conducted using high-performance liquid chromatography (HPLC) assessed the quantity of free formaldehyde released from HMAP when mixed with deionized water and natural rubber latex. The results indicated that higher concentrations of HMAP at elevated temperatures led to increased formaldehyde release, suggesting optimal conditions for minimal release were found at specific concentrations (1.6% w/v) and pH levels (pH 13) .

Case Study 2: Toxicity Assessment

Research evaluating the toxicity profile of HMAP revealed that while it poses moderate acute toxicity overall, it is classified as a severe eye irritant. Further studies indicated that occupational exposure risks are minimal if proper protective measures are employed during handling .

Mechanism of Action

The mechanism of action of 2-[(Hydroxymethyl)amino]ethanol involves its ability to inhibit the growth of bacteria and fungi. The compound exerts its effects by interfering with the metabolic processes of microorganisms, leading to their inability to reproduce and survive. The molecular targets include enzymes involved in cell wall synthesis and energy production pathways .

Comparison with Similar Compounds

Uniqueness: 2-[(Hydroxymethyl)amino]ethanol is unique due to its dual functionality as both a bacteriostat and fungicide. Its ability to prevent microbial growth in water-based products sets it apart from other similar compounds .

Biological Activity

2-[(Hydroxymethyl)amino]ethanol, commonly known as hydroxymethylaminopropanol (HMAP), is an organic compound with the molecular formula C3_3H9_9NO2_2. It has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and industrial preservation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Structure and Composition

The structural formula of this compound is represented as follows:

HOCH2CH NH2 CH2OH\text{HOCH}_2\text{CH NH}_2\text{ CH}_2\text{OH}

This compound contains a hydroxymethyl group and an amino group, contributing to its reactivity and biological properties.

Physical Properties

  • Molecular Weight : 89.11 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in water and alcohol

This compound exhibits several biological activities primarily due to its interaction with cellular components. The compound acts as a bacteriostat and fungicide , effectively preventing bacterial and fungal growth in various industrial applications. Its mechanism involves disrupting cellular processes in microorganisms, leading to cell death or inhibition of growth .

Acute Toxicity

According to the Environmental Protection Agency (EPA), this compound is classified as having moderate to low acute toxicity. It is categorized as a severe eye irritant (Toxicity Category I) but shows lower toxicity levels for oral (Category III), inhalation (Category III), and dermal exposure (Category IV). A subchronic toxicity study indicated skin reactions in rats at all dose levels, with more pronounced effects in females .

Mutagenicity

Initial studies suggest weak evidence of mutagenicity; however, further investigations are required to confirm these findings. Additional studies are mandated by regulatory bodies to assess the mutagenic potential comprehensively .

Environmental Impact

The compound rapidly degrades in aqueous solutions to ethanolamine and formaldehyde, with minimal environmental exposure expected from its use. It has been found to be slightly toxic to avian species and aquatic organisms, indicating a need for careful management in industrial applications .

Industrial Uses

This compound is widely used as an industrial preservative in water-based products such as latex paints, adhesives, and metalworking fluids. Its ability to inhibit microbial growth makes it an essential component in maintaining product integrity .

Pharmaceutical Potential

Research indicates that this compound may serve as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that could enhance its pharmacological properties. Studies have explored its potential role in drug formulation, particularly for topical applications due to its antimicrobial properties .

Study on Antimicrobial Activity

A study conducted by Taguchi et al. investigated the release of formaldehyde from this compound when used as a preservative in water-based formulations. The findings highlighted its effectiveness against various bacterial strains while monitoring the safety profile concerning formaldehyde release .

Clinical Relevance

In clinical settings, the compound's potential as a topical antiseptic has been explored. Its efficacy against skin pathogens suggests that it could be beneficial in treating minor cuts and abrasions while minimizing infection risk .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(Hydroxymethyl)amino]ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-aminoethanol and hydroxymethylating agents (e.g., formaldehyde derivatives). For example, a two-step synthesis (similar to EP 4 374 877 A2) could be adapted:

Step 1 : React 2-aminoethanol with a hydroxymethyl donor (e.g., paraformaldehyde) in a polar solvent (e.g., methanol) under reflux.

Step 2 : Purify via column chromatography or recrystallization.
Yields (~80–90%) depend on stoichiometry, temperature control, and catalyst use (e.g., triethylamine). Confirm purity via 1H NMR^1 \text{H NMR} (δ 3.6–3.8 ppm for hydroxyl groups) and HPLC .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 2–10), incubate at 25°C, and monitor degradation via UV-Vis spectroscopy (λ ~210 nm for amine groups) or LC-MS over 72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (expected >150°C for amino alcohols).
    Data interpretation should compare degradation products (e.g., Schiff bases under acidic conditions) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : The compound’s hydroxyl and amino groups act as ligands for metals like iridium or palladium. For example, in hydrogen-transfer reactions (analogous to ):

  • Catalytic Cycle : The hydroxyl group stabilizes metal intermediates, while the amino group facilitates proton transfer.
  • Experimental Design : Use 13C ^{13} \text{C}-labeled substrates to track regioselectivity in heterocyclization reactions. Monitor kinetics via in-situ IR spectroscopy (C=O/N-H stretches).
    Contrast results with DFT calculations to validate proposed mechanisms .

Q. How do structural modifications of this compound impact its biological activity, and what analytical methods validate these effects?

  • Methodological Answer :

  • Modifications : Introduce substituents (e.g., fluorination at the hydroxymethyl group) to alter lipophilicity.
  • Activity Assays : Test cytotoxicity (MTT assay), receptor binding (SPR spectroscopy), and metabolic stability (microsomal incubation + LC-MS/MS).
  • Data Analysis : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Resolve contradictions (e.g., increased potency vs. reduced solubility) via co-solvent screening .

Q. What are the challenges in reconciling conflicting thermodynamic data (e.g., heat capacity) for this compound derivatives?

  • Methodological Answer : Discrepancies in heat capacity measurements (e.g., ) arise from:

  • Experimental Variability : Differences in calorimeter calibration (e.g., adiabatic vs. differential scanning).
  • Sample Purity : Trace solvents (e.g., residual toluene) alter results. Validate via GC-MS and Karl Fischer titration.
  • Resolution : Apply statistical tools (e.g., weighted least squares) to harmonize datasets. Cross-reference with NIST-standardized values .

Properties

IUPAC Name

2-(hydroxymethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c5-2-1-4-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCFCBFUXXJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047532
Record name 2-[(Hydroxymethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65184-12-5
Record name 2-((Hydroxymethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Hydroxymethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Hydroxymethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-HYDROXYETHYL)(HYDROXYMETHYL)AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-[(Hydroxymethyl)amino]ethanol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-[(Hydroxymethyl)amino]ethanol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-[(Hydroxymethyl)amino]ethanol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-[(Hydroxymethyl)amino]ethanol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-[(Hydroxymethyl)amino]ethanol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
2-[(Hydroxymethyl)amino]ethanol

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